molecular formula C14H16N2O5 B11727221 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate

1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate

Cat. No.: B11727221
M. Wt: 292.29 g/mol
InChI Key: QOUPOZCOFSUKTK-UHFFFAOYSA-N
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Description

1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: Shares structural similarities but differs in functional groups and reactivity.

    4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: Another compound with a similar backbone but different functional groups.

Uniqueness

This detailed article provides a comprehensive overview of 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

dimethyl 3-hydroxy-2-[(4-methylphenyl)diazenyl]pent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-9-4-6-10(7-5-9)15-16-13(14(19)21-3)11(17)8-12(18)20-2/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUPOZCOFSUKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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